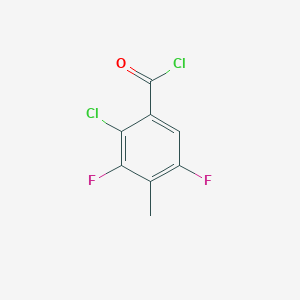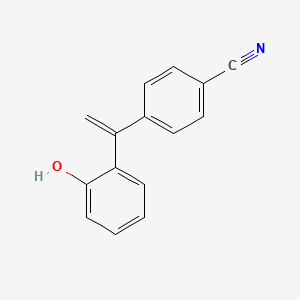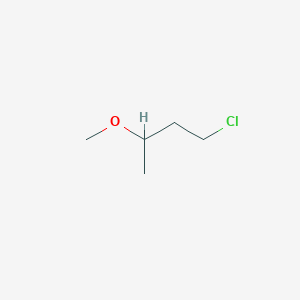![molecular formula C18H24N4OS B14135679 6-tert-butyl-3-(methylsulfanyl)-4-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)-1,2,4-triazin-5(4H)-one](/img/structure/B14135679.png)
6-tert-butyl-3-(methylsulfanyl)-4-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)-1,2,4-triazin-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-tert-butyl-3-methylsulfanyl-4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1,2,4-triazin-5-one is a complex organic compound with a unique structure that includes a triazine ring, a tert-butyl group, a methylsulfanyl group, and a propan-2-ylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-3-methylsulfanyl-4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1,2,4-triazin-5-one typically involves multiple steps. One common method includes the reaction of 6-tert-butyl-3-methylsulfanyl-1,2,4-triazine-5-one with 4-propan-2-ylbenzaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
化学反应分析
Types of Reactions
6-tert-butyl-3-methylsulfanyl-4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1,2,4-triazin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound .
科学研究应用
6-tert-butyl-3-methylsulfanyl-4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1,2,4-triazin-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in areas such as antimicrobial and anticancer therapies.
作用机制
The mechanism by which 6-tert-butyl-3-methylsulfanyl-4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1,2,4-triazin-5-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved may vary depending on the specific application and the biological context .
相似化合物的比较
Similar Compounds
Similar compounds include other triazine derivatives with different substituents, such as:
- 6-tert-butyl-3-methylsulfanyl-4-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1,2,4-triazin-5-one
- 6-tert-butyl-3-methylsulfanyl-4-[(E)-(4-methoxyphenyl)methylideneamino]-1,2,4-triazin-5-one .
Uniqueness
What sets 6-tert-butyl-3-methylsulfanyl-4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1,2,4-triazin-5-one apart is its specific combination of functional groups, which confer unique chemical and biological properties.
属性
分子式 |
C18H24N4OS |
|---|---|
分子量 |
344.5 g/mol |
IUPAC 名称 |
6-tert-butyl-3-methylsulfanyl-4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1,2,4-triazin-5-one |
InChI |
InChI=1S/C18H24N4OS/c1-12(2)14-9-7-13(8-10-14)11-19-22-16(23)15(18(3,4)5)20-21-17(22)24-6/h7-12H,1-6H3/b19-11+ |
InChI 键 |
DSERJQAOJGTKCU-YBFXNURJSA-N |
手性 SMILES |
CC(C)C1=CC=C(C=C1)/C=N/N2C(=O)C(=NN=C2SC)C(C)(C)C |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C=NN2C(=O)C(=NN=C2SC)C(C)(C)C |
溶解度 |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[4.2.1]nonan-3-one](/img/structure/B14135600.png)

![Ethyl 7-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B14135612.png)


![2-Chloro-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B14135620.png)

![{[3-(Phenylmethanesulfinyl)propyl]sulfanyl}benzene](/img/structure/B14135663.png)
![1-[1-(2-Methylphenyl)-3-pyrrolidinyl]methanamine](/img/structure/B14135671.png)
![2-[4-(Dimethylamino)butyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol](/img/structure/B14135688.png)
![4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B14135692.png)
![1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole](/img/structure/B14135698.png)

